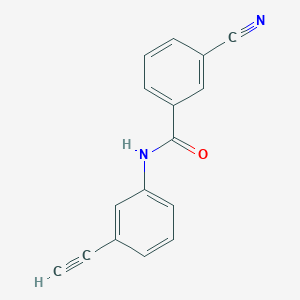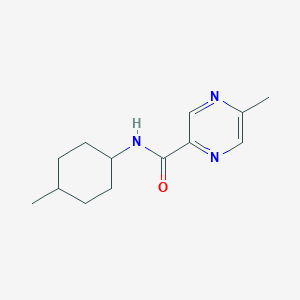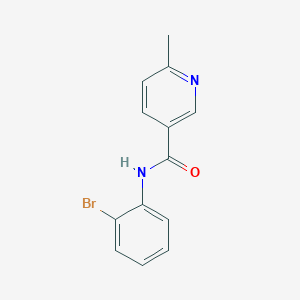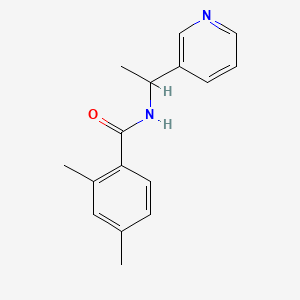
2-fluoro-N-(1-pyridin-3-ylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-(1-pyridin-3-ylethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. It is a small molecule that belongs to the class of benzamide derivatives and has shown promising results in various studies related to cancer therapy.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-N-(1-pyridin-3-ylethyl)benzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an essential enzyme involved in DNA repair, and its inhibition leads to the accumulation of DNA damage, which ultimately results in cancer cell death.
Biochemical and Physiological Effects:
In addition to its potential use in cancer therapy, 2-Fluoro-N-(1-pyridin-3-ylethyl)benzamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Moreover, it has been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 2-Fluoro-N-(1-pyridin-3-ylethyl)benzamide is its high potency and selectivity towards PARP inhibition. Moreover, it has shown good pharmacokinetic properties, including good oral bioavailability and a reasonable half-life. However, like any other chemical compound, it has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
The potential use of 2-Fluoro-N-(1-pyridin-3-ylethyl)benzamide in cancer therapy is still an active area of research. Future studies could focus on its combination with other chemotherapeutic agents to enhance its efficacy. Moreover, the development of more potent and selective PARP inhibitors based on the structure of 2-Fluoro-N-(1-pyridin-3-ylethyl)benzamide could be another direction for future research. Finally, the exploration of its potential use in other diseases, such as inflammatory diseases or neurodegenerative disorders, could also be an area for future studies.
In conclusion, 2-Fluoro-N-(1-pyridin-3-ylethyl)benzamide is a promising chemical compound that has shown potential in cancer therapy and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. The future directions for research on this compound include its use in combination with other chemotherapeutic agents, the development of more potent and selective PARP inhibitors, and its exploration in other diseases.
Métodos De Síntesis
The synthesis of 2-Fluoro-N-(1-pyridin-3-ylethyl)benzamide can be achieved through different methods, including the reaction of 2-fluorobenzoyl chloride with 3-aminopyridine in the presence of a base or the reaction of 2-fluorobenzoic acid with 3-aminopyridine in the presence of a coupling agent. The yield and purity of the product can vary depending on the specific method used.
Aplicaciones Científicas De Investigación
2-Fluoro-N-(1-pyridin-3-ylethyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has been reported to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for cancer therapy.
Propiedades
IUPAC Name |
2-fluoro-N-(1-pyridin-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-10(11-5-4-8-16-9-11)17-14(18)12-6-2-3-7-13(12)15/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJSIXZRIXLYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(1-pyridin-3-ylethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino}ethanol](/img/structure/B7457739.png)










![N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7457838.png)

